3-Nitrobenzylamine hydrochloride
Overview
Description
3-Nitrobenzylamine hydrochloride is an organic compound with the molecular formula C7H9ClN2O2. It is a derivative of benzylamine, where the benzyl group is substituted with a nitro group at the third position. This compound is commonly used in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitrobenzylamine hydrochloride can be synthesized through the nitration of benzylamine. The nitration process involves the reaction of benzylamine with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration processes. The reaction is carried out in a controlled environment with precise temperature and pressure conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
3-Nitrobenzylamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Condensation: Aldehydes or ketones in the presence of an acid catalyst like hydrochloric acid.
Major Products Formed
Reduction: 3-Aminobenzylamine hydrochloride.
Substitution: Various substituted benzylamines depending on the substituent used.
Condensation: Imines or Schiff bases.
Scientific Research Applications
3-Nitrobenzylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitrobenzylamine hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins. These interactions can lead to changes in enzyme activity and protein function, which are studied in biochemical and pharmacological research.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrobenzylamine hydrochloride
- 2-Nitrobenzylamine hydrochloride
- 4-Methylbenzylamine
- 4-Methoxybenzylamine
Uniqueness
3-Nitrobenzylamine hydrochloride is unique due to the position of the nitro group on the benzyl ring. This positional isomerism affects its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
(3-nitrophenyl)methylazanium;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-5-6-2-1-3-7(4-6)9(10)11;/h1-4H,5,8H2;1H/p+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZXLCHQWOZGSE-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C[NH3+].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN2O2+ | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26177-43-5 | |
Record name | 3-nitrobenzylammonium hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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